

Application Notes: MoS₂ in Key Imaging Modalities

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Compound of Interest

Compound Name: Molybdenum disulfide

Cat. No.: B073269

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Molybdenum disulfide's versatility allows its use in a variety of biomedical imaging techniques. Its different forms, such as nanosheets and quantum dots (QDs), exhibit distinct properties suitable for specific imaging applications.

Fluorescence Imaging

MoS₂ quantum dots (QDs) are particularly useful for fluorescence imaging due to the quantum confinement effect, which results in photoluminescence.[7][8] They can exhibit both down-conversion (emission of lower energy light upon higher energy excitation) and up-conversion (emission of higher energy light upon lower energy excitation) photoluminescence, making them suitable for various bioimaging applications, including real-time optical cellular imaging.[7][9][10][11] Up-conversion imaging is especially advantageous as it utilizes near-infrared (NIR) excitation, which minimizes photodamage to biological tissues and has deeper tissue penetration.[7]

Photothermal Imaging (PTI)

MoS₂ nanosheets are excellent photothermal agents due to their strong absorbance in the NIR region (700-1100 nm).[3][5] Upon irradiation with an NIR laser, they efficiently convert light energy into heat, leading to a localized temperature increase.[6][12] This phenomenon can be monitored by an infrared thermal camera to visualize the distribution of the nanosheets, often in tumor tissues. This imaging capability is frequently coupled with photothermal therapy (PTT), where the generated heat is used to ablate cancer cells.[13]

Photoacoustic Imaging (PAI)

Photoacoustic imaging is a hybrid modality that combines the high contrast of optical imaging with the deep penetration of ultrasound. When MoS₂ nanomaterials accumulate in a target tissue and are irradiated with a pulsed laser, the subsequent heat generation causes thermoelastic expansion, producing ultrasonic waves that can be detected to form an image.[3] MoS₂'s strong NIR absorbance makes it an effective contrast agent for PAI, enabling high-resolution imaging of deep tissues.[14]

X-ray Computed Tomography (CT)

The molybdenum atom in MoS₂ has a high atomic number, which allows it to effectively attenuate X-rays.[12][15] This property makes MoS₂-based nanomaterials promising contrast agents for CT imaging, providing enhanced anatomical visualization of tissues where the nanoparticles accumulate.[12][16]

Multimodal Imaging

A significant advantage of MoS₂ is its suitability for multimodal imaging, where multiple imaging techniques are combined to provide more comprehensive diagnostic information.[17][18] For instance, MoS₂-based nanoplateforms have been developed for combined Photoacoustic (PA) and CT imaging, or MRI and CT imaging, to leverage the strengths of each modality for more accurate tumor diagnosis and therapy guidance.[12][14]

Quantitative Data Summary

The following tables summarize key quantitative data for different MoS₂-based imaging agents as reported in the literature.

Table 1: MoS₂ Quantum Dots (QDs) for Fluorescence Imaging

MoS ₂ QD Type	Synthesis Method	Average Size	Quantum Yield (QY)	Excitation/Emission (nm)	Application
MoS ₂ QDs	Ultrasonic Preparation	< 5 nm	Not specified	Up-conversion & Down-conversion	HeLa Cell Imaging[7]
MoS ₂ QDs	Colloidal Chemical Route	~3 nm	4.4%	Excitation-dependent	293T Cell Imaging[9]
MoS ₂ QDs	Hydrothermal Method	Not specified	34.55%	Not specified	In vivo tumor imaging[19][20]

Table 2: MoS₂ Nanosheets for Photothermal Imaging

MoS ₂ Formulation	Laser Wavelength (nm)	Laser Power Density (W/cm ²)	Concentration (µg/mL)	Temperature Increase (°C)	Application
MoS ₂ @MnO ₂ -PEG	808	1.5	200	~38°C (from 27 to 65°C)	In vitro PTT[12]
MoS ₂ @MnO ₂ -PEG	808	1.5	Not specified	~25°C	In vivo tumor imaging[12]
Antibody-Functionalized MoS ₂	808	Not specified	Not specified	Not specified	Targeted PTT of bacterial infection[21]

Experimental Protocols

Protocol 1: Synthesis of MoS₂ Quantum Dots via Hydrothermal Method

This protocol is based on the "bottom-up" synthesis approach for preparing fluorescent MoS₂ QDs.[19][20]

Materials:

- Ammonium tetrathiomolybdate ((NH₄)₂MoS₄)
- Hydrazine hydrate (N₂H₄·H₂O)
- Deionized (DI) water
- Teflon-lined stainless-steel autoclave
- Centrifuge
- Dialysis membrane (MWCO 1000 Da)

Procedure:

- Dissolve a specific amount of ammonium tetrathiomolybdate in DI water to form a precursor solution.
- Add hydrazine hydrate to the solution as a reducing agent.
- Transfer the mixture into a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it at 200°C for 10 hours.
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Centrifuge the resulting solution at 10,000 rpm for 10 minutes to remove any large aggregates.
- Collect the supernatant, which contains the MoS₂ QDs.
- Purify the MoS₂ QDs by dialyzing the supernatant against DI water for 48 hours using a dialysis membrane to remove unreacted precursors and byproducts.
- Store the purified MoS₂ QD solution at 4°C for future use.

Protocol 2: Surface Functionalization of MoS₂ for Targeted Imaging

This protocol describes the functionalization of MoS₂ nanosheets with polyethylene glycol (PEG) for stability and a targeting ligand (e.g., RGD peptide) for active targeting.[\[21\]](#)[\[22\]](#)

Materials:

- Synthesized MoS₂ nanosheets
- Thiol-terminated PEG (SH-PEG)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- RGD peptide (or other targeting ligand with a carboxyl or amine group)
- Phosphate-buffered saline (PBS)

Procedure:

- **PEGylation:** Disperse the MoS₂ nanosheets in DI water. Add SH-PEG to the solution and stir overnight. The thiol groups on PEG will bind to the MoS₂ surface.
- **Purification:** Centrifuge the mixture to remove excess, unbound PEG. Resuspend the PEGylated MoS₂ (MoS₂-PEG) in PBS.
- **Activation of Carboxyl Groups (if applicable):** If the targeting ligand is an amine-containing peptide like RGD, and the PEG has a terminal carboxyl group, activate the carboxyl groups on MoS₂-PEG by adding EDC and NHS. Stir for 30 minutes at room temperature.
- **Ligand Conjugation:** Add the RGD peptide to the activated MoS₂-PEG solution and stir for 4-6 hours at room temperature to allow amide bond formation.
- **Final Purification:** Purify the final product (MoS₂-PEG-RGD) by centrifugation or dialysis to remove unreacted reagents.

- Characterization: Confirm the successful functionalization using techniques like UV-Vis spectroscopy, DLS (for size and zeta potential), and FTIR.

Protocol 3: In Vitro Cellular Imaging

This protocol outlines the procedure for imaging cancer cells using functionalized MoS₂ QDs.^[7]
^[9]

Materials:

- Cancer cell line (e.g., HeLa, A549)
- Cell culture medium (e.g., DMEM) with 10% FBS
- Functionalized MoS₂ QDs
- Confocal laser scanning microscope (CLSM)
- Glass-bottom cell culture dishes

Procedure:

- Cell Seeding: Seed the cancer cells in glass-bottom culture dishes and allow them to adhere and grow for 24 hours.
- Incubation with QDs: Replace the culture medium with fresh medium containing the functionalized MoS₂ QDs at a desired concentration (e.g., 50 µg/mL).
- Incubation: Incubate the cells with the QDs for a specific period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.
- Washing: After incubation, remove the medium and wash the cells three times with PBS to remove any extracellular QDs.
- Imaging: Add fresh medium to the cells and observe them under a confocal microscope. Use appropriate laser excitation and emission filters to capture the fluorescence images of the internalized QDs. For up-conversion imaging, an NIR laser (e.g., 800 nm) would be used for excitation.^[7]

Protocol 4: In Vivo Tumor Imaging in a Mouse Model

This protocol describes the use of MoS₂-based nanoparticles for in vivo imaging of a tumor in a mouse model.[\[12\]](#)[\[19\]](#)

Materials:

- Tumor-bearing mice (e.g., nude mice with subcutaneously xenografted tumors)
- Functionalized MoS₂ nanoparticles dispersed in sterile saline or PBS
- In vivo imaging system (e.g., for fluorescence, photoacoustic, or photothermal imaging)

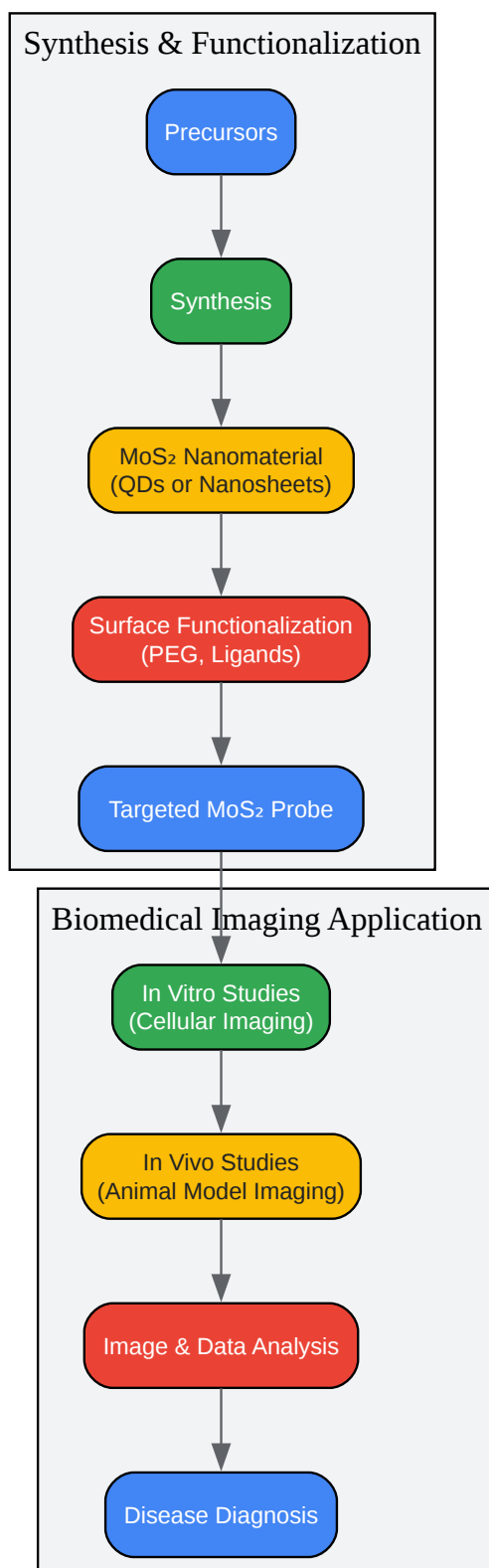
Procedure:

- **Animal Model:** Establish a tumor model by subcutaneously injecting cancer cells into the flank of nude mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
- **Injection:** Intravenously inject the MoS₂ nanoparticle suspension into the tail vein of the tumor-bearing mice.
- **Imaging Time Points:** Perform imaging at different time points post-injection (e.g., 2, 4, 8, 12, 24 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.
- **Image Acquisition:**
 - **For Photothermal Imaging:** Irradiate the tumor area with an NIR laser (e.g., 808 nm, 1.5 W/cm²) and record the temperature changes using an IR thermal camera.[\[12\]](#)
 - **For Fluorescence Imaging:** Place the mouse in an in vivo fluorescence imaging system and use the appropriate excitation laser and emission filter to visualize the nanoparticle accumulation at the tumor site.
 - **For Photoacoustic Imaging:** Use a photoacoustic imaging system to acquire images of the tumor region.
- **Data Analysis:** Analyze the images to quantify the signal intensity at the tumor site relative to other organs over time, which indicates the targeting efficiency and clearance profile of the

nanoparticles.

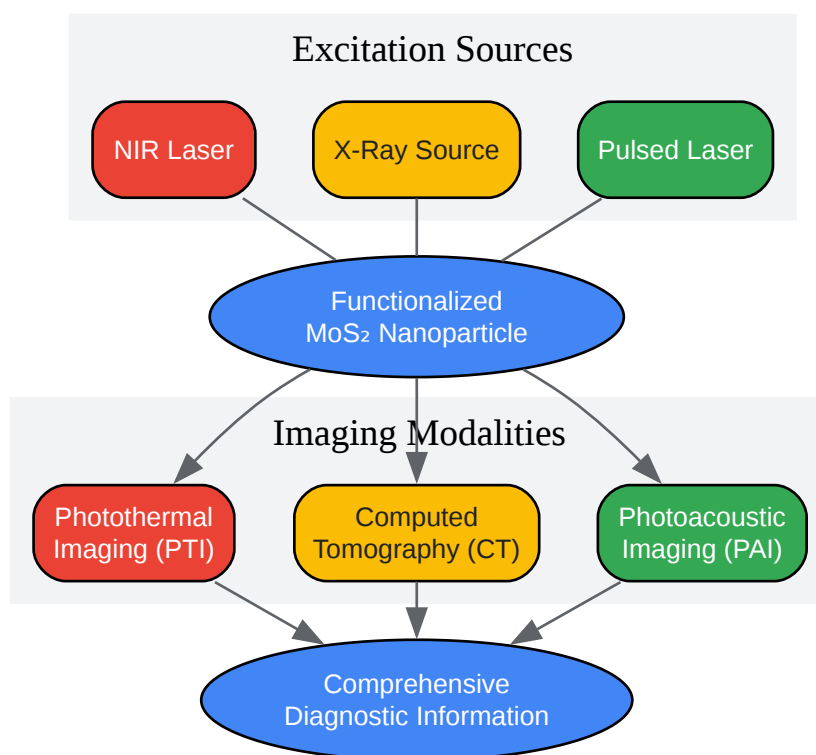
Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and concepts.



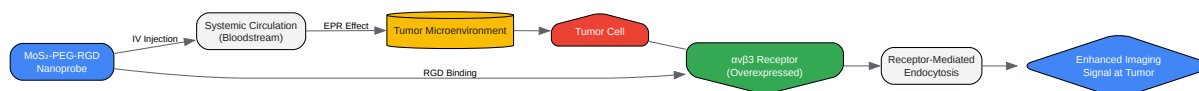
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Caption: General workflow for MoS₂-based biomedical imaging probes.



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Caption: Concept of MoS₂-based multimodal biomedical imaging.



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Caption: Targeted imaging using RGD-functionalized MoS₂ probes.

Biocompatibility and Toxicity

The biocompatibility of MoS₂ nanomaterials is a critical consideration for their clinical translation.[23] Studies have shown that the toxicity of MoS₂ is dependent on factors such as size, concentration, surface functionalization, and exposure route.[24][25] Pristine MoS₂ nanosheets can induce some level of cytotoxicity, potentially through oxidative stress.[25]

However, surface modifications, particularly PEGylation, have been shown to significantly improve their biocompatibility and stability in physiological environments.[22][26] MoS₂ quantum dots have generally been reported to have low cytotoxicity, making them suitable for bioimaging.[9][27] Overall, while MoS₂ is considered a relatively biocompatible material, thorough toxicological assessments are essential for any specific formulation intended for in vivo use.[23][24]

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